molecular formula C11H16 B14658359 1,2,3-Trimethyl-4-Ethylbenzene CAS No. 61827-86-9

1,2,3-Trimethyl-4-Ethylbenzene

Cat. No.: B14658359
CAS No.: 61827-86-9
M. Wt: 148.24 g/mol
InChI Key: BAMWORSGQSUNSC-UHFFFAOYSA-N
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Description

1,2,3-Trimethyl-4-Ethylbenzene is an aromatic hydrocarbon with the molecular formula C11H16. It consists of a benzene ring substituted with three methyl groups and one ethyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields, including organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Trimethyl-4-Ethylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups to an aromatic ring. This reaction involves the use of an alkyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the desired product . The reaction conditions typically include anhydrous conditions and a controlled temperature to prevent side reactions.

Industrial Production Methods

Industrially, this compound can be isolated from the C9 aromatic hydrocarbon fraction during petroleum distillation. This fraction contains various alkylbenzenes, which can be separated and purified through distillation and other refining processes .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethyl-4-Ethylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3-Trimethyl-4-Ethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-Trimethyl-4-Ethylbenzene involves its interactions with various molecular targets and pathways. As an aromatic hydrocarbon, it can participate in π-π interactions with other aromatic compounds and can undergo metabolic transformations in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. The combination of these substituents can lead to distinct reaction pathways and products compared to other trimethylbenzenes .

Properties

CAS No.

61827-86-9

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

1-ethyl-2,3,4-trimethylbenzene

InChI

InChI=1S/C11H16/c1-5-11-7-6-8(2)9(3)10(11)4/h6-7H,5H2,1-4H3

InChI Key

BAMWORSGQSUNSC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)C)C)C

Origin of Product

United States

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